2-Debenzoyl-2-tigloyl 10-DAB

Descripción general

Descripción

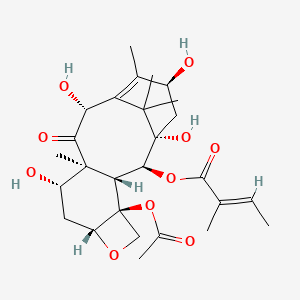

2-Debenzoyl-2-tigloyl 10-DAB, also known as 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, is a derivative of the diterpenoid compound baccatin III. It is a significant intermediate in the synthesis of paclitaxel, a well-known anticancer drug. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a tigloyl ester moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Debenzoyl-2-tigloyl 10-DAB typically involves the selective debenzoylation and tigloylation of 10-deacetyl baccatin III. The process begins with the extraction of 10-deacetyl baccatin III from natural sources such as the bark of Taxus species. This intermediate is then subjected to a series of chemical reactions to introduce the tigloyl group at the C-2 position and remove the benzoyl group .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The raw material, 10-deacetyl baccatin III, is extracted using organic solvents and purified through chromatographic techniques. The subsequent chemical modifications are carried out under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Debenzoyl-2-tigloyl 10-DAB undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.

Reduction: The ester groups can be reduced to alcohols under specific conditions.

Substitution: The tigloyl ester can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

2-Debenzoyl-2-tigloyl 10-DAB has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of paclitaxel and other taxane derivatives.

Biology: It is used in studies related to cell division and microtubule stabilization.

Medicine: As a precursor to paclitaxel, it plays a crucial role in cancer research and treatment.

Industry: It is utilized in the pharmaceutical industry for the production of anticancer drugs

Mecanismo De Acción

The mechanism of action of 2-Debenzoyl-2-tigloyl 10-DAB is primarily related to its role as a precursor to paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules .

Comparación Con Compuestos Similares

10-Deacetylbaccatin III: A direct precursor in the synthesis of 2-Debenzoyl-2-tigloyl 10-DAB.

Baccatin III: Another taxane derivative used in the synthesis of paclitaxel.

Paclitaxel: The final product in the synthetic pathway, known for its potent anticancer properties

Uniqueness: this compound is unique due to its specific structural modifications, which make it a crucial intermediate in the synthesis of paclitaxel. Its ability to undergo selective chemical reactions allows for the efficient production of paclitaxel and other taxane derivatives .

Actividad Biológica

2-Debenzoyl-2-tigloyl 10-DAB is a derivative of 10-deacetyl baccatin III, a compound with notable significance in medicinal chemistry, particularly in the development of anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 478.58 g/mol. Its structure includes functional groups that contribute to its biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.

The primary mechanism of action for this compound involves the inhibition of microtubule dynamics. This compound binds to tubulin, disrupting the normal function of the mitotic spindle during cell division, which leads to cell cycle arrest and apoptosis. Molecular docking studies have indicated that it forms hydrogen bonds with key amino acid residues in tubulin, enhancing its binding affinity and efficacy against cancer cells .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The compound's IC50 values range from 5 to 15 µM depending on the cell line tested .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8 | Microtubule stabilization |

| A549 | 10 | Induction of apoptosis |

| HCT116 | 12 | Cell cycle arrest |

In Vivo Studies

In vivo studies using mouse models have further confirmed the antitumor efficacy of this compound. Administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, as evidenced by TUNEL staining .

Case Studies

- Breast Cancer Treatment : A study conducted on MCF-7 xenograft models showed that treatment with this compound resulted in a tumor volume reduction of approximately 40% over four weeks. The study highlighted the compound's potential as a therapeutic agent in breast cancer management .

- Combination Therapy : Another investigation explored the effects of combining this compound with conventional chemotherapeutics like doxorubicin. The combination therapy exhibited synergistic effects, significantly enhancing cell death in resistant cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies indicate that after administration, this compound is rapidly absorbed and distributed throughout body tissues, particularly in the liver and kidneys. Its half-life is approximately 4 hours, necessitating multiple doses for sustained therapeutic effects .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADAUHGBDGVMET-ORSMARSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747429 | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171926-87-7 | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.